Kupferzon

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Cuprizon wird in der wissenschaftlichen Forschung, insbesondere in den folgenden Bereichen, umfassend eingesetzt:

Neurologische Studien: Cuprizon wird verwendet, um die Demyelinisierung in Tiermodellen, insbesondere bei Mäusen, zu induzieren, um Multiple Sklerose und andere demyelinisierende Erkrankungen zu untersuchen

Neurodegenerative Erkrankungen: Die Forschung zu Erkrankungen wie Alzheimer und Parkinson verwendet Cuprizon, um die Rolle von Myelin und Oligodendrozyten zu verstehen

Psychiatrische Erkrankungen: Cuprizon-Modelle werden zur Untersuchung psychiatrischer Erkrankungen wie Schizophrenie und Depression eingesetzt

Kupferstoffwechsel: Die Fähigkeit von Cuprizon, Kupfer zu chelatieren, macht es nützlich für Studien zum Kupferstoffwechsel und zur Toxizität.

Wirkmechanismus

Cuprizon übt seine Wirkungen hauptsächlich durch seine Fähigkeit aus, Kupferionen zu chelatieren. Diese Chelatisierung stört kupferabhängige Enzyme und Prozesse, was zu oxidativem Stress und Zellschäden führt. Im zentralen Nervensystem führt die durch Cuprizon induzierte Kupferchelatisierung zur Apoptose von Oligodendrozyten und anschließender Demyelinisierung . Zu den molekularen Zielstrukturen gehören Enzyme wie Superoxiddismutase 1 (SOD1) und Cytochromoxidase .

Wirkmechanismus

- Cuprizone-induced demyelination involves both intrinsic and extrinsic pathways. The first mode of action stems from oligodendrocyte intrinsic mechanisms, which we have termed a ‘primary oligodendrogliapathy’. This presumably primary oligodendrocyte insult leads to the activation of astrocytes and microglia, with the latter phagocytosing the degenerating myelin sheaths .

Biochemical Pathways

Result of Action

Biochemische Analyse

Biochemical Properties

Bis(cyclohexanone)oxaldihydrazone plays a significant role in biochemical reactions due to its copper-chelating properties. It interacts with copper ions, forming stable complexes that can be quantitatively measured using spectroscopic techniques . This interaction is crucial for the determination of copper concentrations in biological samples. Additionally, Bis(cyclohexanone)oxaldihydrazone is used to study mitochondrial metabolism by inhibiting copper-dependent enzymes, which can lead to insights into mitochondrial dysfunction and related diseases .

Cellular Effects

Bis(cyclohexanone)oxaldihydrazone has profound effects on various cell types and cellular processes. In oligodendroglial cells, it induces cell death, leading to demyelination, a process where the protective myelin sheath around nerve fibers is damaged . This demyelination is accompanied by astrogliosis and microglia activation, which are hallmarks of neuroinflammation . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting copper-dependent enzymatic activities .

Molecular Mechanism

The molecular mechanism of Bis(cyclohexanone)oxaldihydrazone involves its ability to chelate copper ions, thereby inhibiting copper-dependent enzymes. This inhibition disrupts various biochemical pathways, leading to changes in gene expression and cellular metabolism . The compound binds to copper ions with high affinity, forming stable complexes that prevent the normal functioning of copper-dependent enzymes, such as cytochrome c oxidase in the mitochondrial electron transport chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis(cyclohexanone)oxaldihydrazone change over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods, especially in the presence of strong oxidizing agents or bases . Long-term exposure to Bis(cyclohexanone)oxaldihydrazone can lead to sustained inhibition of copper-dependent enzymes, resulting in prolonged effects on cellular function and metabolism .

Dosage Effects in Animal Models

The effects of Bis(cyclohexanone)oxaldihydrazone vary with different dosages in animal models. At low doses, the compound can effectively chelate copper ions without causing significant toxicity . At higher doses, it can induce toxic effects, including severe demyelination and neuroinflammation . These adverse effects highlight the importance of carefully controlling the dosage when using Bis(cyclohexanone)oxaldihydrazone in experimental studies.

Metabolic Pathways

Bis(cyclohexanone)oxaldihydrazone is involved in metabolic pathways related to copper metabolism. By chelating copper ions, it disrupts the normal function of copper-dependent enzymes, leading to alterations in metabolic flux and metabolite levels . This disruption can provide valuable insights into the role of copper in various metabolic processes and the consequences of copper deficiency or excess .

Transport and Distribution

Within cells and tissues, Bis(cyclohexanone)oxaldihydrazone is transported and distributed based on its interactions with copper ions and other biomolecules. The compound can bind to transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation are influenced by the presence of copper ions and the activity of copper-dependent enzymes .

Subcellular Localization

The subcellular localization of Bis(cyclohexanone)oxaldihydrazone is primarily determined by its interactions with copper ions and copper-dependent enzymes. The compound can be directed to specific compartments or organelles, such as mitochondria, where it exerts its effects on mitochondrial metabolism . Post-translational modifications and targeting signals may also play a role in its subcellular localization and activity .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

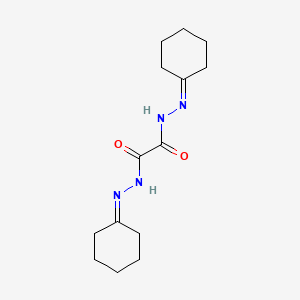

Cuprizon wird durch die Reaktion von Cyclohexanon mit Oxalyldihydrazid synthetisiert. Die Reaktion umfasst typischerweise die folgenden Schritte:

Bildung von Oxalyldihydrazid: Oxalsäuredihydrazid wird durch die Reaktion von Hydrazinhydrat mit Diethyloxalat hergestellt.

Kondensationsreaktion: Cyclohexanon wird dann unter sauren Bedingungen mit Oxalyldihydrazid umgesetzt, um Bis(cyclohexanon)oxalyldihydrazon (Cuprizon) zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von Cuprizon folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung von automatisierten Reaktoren und Reinigungssystemen ist in industriellen Umgebungen üblich, um eine gleichbleibende Qualität zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cuprizon durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Koordinationsreaktionen: Cuprizon bildet Komplexe mit Kupferionen, was zur Bildung von blauen und grünen Kupfer-Cuprizon-Komplexen führt.

Häufige Reagenzien und Bedingungen

Kupferionen: Cuprizon reagiert mit Kupfer(II)-Ionen unter Bildung von farbige Komplexen.

Wasserige und nicht-wässrige Lösungsmittel: Die Reaktionsbedingungen, einschließlich der Wahl des Lösungsmittels, beeinflussen die Art der gebildeten Produkte erheblich

Hauptprodukte

Blauer Komplex: Unter wässrigen Bedingungen mit einem Überschuss an Cuprizon im Verhältnis zu Kupfer gebildet.

Grüner Komplex: In nicht-wässrigen Lösungsmitteln oder mit einem Überschuss an Kupferionen gebildet

Vergleich Mit ähnlichen Verbindungen

Cuprizon ist einzigartig in seiner Fähigkeit, die Demyelinisierung zu induzieren, ohne schwere motorische Defizite zu verursachen, im Gegensatz zu anderen Modellen wie der experimentellen autoimmunen Enzephalomyelitis (EAE) . Ähnliche Verbindungen umfassen:

Triethylentetramin (TETA): Ein weiterer Kupferchelator, der in Studien zum Kupferstoffwechsel eingesetzt wird.

D-Penicillamin: Wird zur Behandlung der Wilsonschen Krankheit eingesetzt, einer genetischen Störung des Kupferstoffwechsels.

Ammoniumtetrathiomolybdat: Wird zur Behandlung von Kupfertoxizität eingesetzt.

Die spezifische Wirkung von Cuprizon auf Oligodendrozyten und seine Fähigkeit, die Demyelinisierung zu modellieren, machen es zu einem wertvollen Werkzeug in der neurologischen Forschung.

Eigenschaften

IUPAC Name |

N,N'-bis(cyclohexylideneamino)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c19-13(17-15-11-7-3-1-4-8-11)14(20)18-16-12-9-5-2-6-10-12/h1-10H2,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRJIHMZAQEUJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC(=O)C(=O)NN=C2CCCCC2)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861909 | |

| Record name | Cuprizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370-81-0 | |

| Record name | Cuprizone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=370-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cuprizone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cuprizone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanedioic acid, 1,2-bis(2-cyclohexylidenehydrazide) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cuprizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-oxalylbis(cyclohexanone hydrazone) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N16U7E0AO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-N5-[1-(2-furanyl)-2-(3-methylbutylamino)-2-oxoethyl]-N5-(2-methoxyphenyl)isothiazole-3,5-dicarboxamide](/img/structure/B1210558.png)

![2-[[5-[(2,3-Dimethylphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]thio]-1-thiophen-2-ylethanone](/img/structure/B1210559.png)

![(3-hydroxy-5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazol-2-yl)-phenylmethanone](/img/structure/B1210565.png)

![5-[(1S,2S,3S,5R)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]-4-oxopentanoic acid](/img/structure/B1210578.png)